molecular formula C20H15N3 B2867549 3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 730976-50-8

3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2867549
CAS RN: 730976-50-8
M. Wt: 297.361
InChI Key: OXANCQIRPXSDBU-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C20H15N3 and a molecular weight of 297.35 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is characterized by a benzimidazole scaffold, which is an isostere of the nitrogenous bases of nucleic acids . This structure is part of many natural and synthetic biologically active substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile include a molecular weight of 297.35 and a molecular formula of C20H15N3 . Additional properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Chemistry and Properties

The review by Boča, Jameson, and Linert (2011) provides an extensive overview of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their analogues. It covers preparation procedures, properties of free organic compounds, their protonated and/or deprotonated forms, complex compounds, and significant properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity. This review identifies gaps in current knowledge and suggests potential areas for further investigation, including unknown analogues of the compound (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Lipunova, Nosova, Charushin, and Chupakhin (2018) discussed the use of quinazoline and pyrimidine derivatives, closely related to the benzimidazole ring structure, for optoelectronic materials. These compounds have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Incorporating benzimidazole, carbazole, and other fragments into quinazoline scaffolds has led to materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting the potential of such structures in advanced material science (Lipunova et al., 2018).

Anticancer Agents

Tokala, Bora, and Shankaraiah (2022) reviewed the Knoevenagel condensation reaction's utility in generating biologically active molecules, including anticancer agents. This reaction has been adapted to pharmacophoric aldehydes like benzimidazole, leading to the development of compounds with significant anticancer activity. The review underscores the reaction's efficiency in generating pharmacologically interesting molecules, particularly those targeting cancer, demonstrating the critical role of benzimidazole derivatives in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Medicinal Perspectives of Benzimidazole Derivatives

Vasuki et al. (2021) highlighted the importance of benzimidazole and its derivatives in medicinal chemistry, including their application in developing antimicrobial, antiviral, antidiabetic, and anticancer agents. The Mannich reaction, utilized to create N-methyl derivatives and various drug molecules, indicates the versatility and significance of benzimidazole derivatives in pharmaceutical research (Vasuki et al., 2021).

properties

IUPAC Name

3-methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3/c1-13-6-5-7-15(10-13)19-11-14(2)16(12-21)20-22-17-8-3-4-9-18(17)23(19)20/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXANCQIRPXSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

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